N-(5-chloro-2-methoxyphenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
Description
This compound is characterized by a 1H-indole core substituted at the 3-position with a (3-chlorophenyl)methanesulfonyl group and at the 1-position with an acetamide moiety bearing a 5-chloro-2-methoxyphenyl substituent (Fig. 1). Its molecular formula is C25H30ClN3O5S, with a molecular weight of 520.04 g/mol .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O4S/c1-32-22-10-9-18(26)12-20(22)27-24(29)14-28-13-23(19-7-2-3-8-21(19)28)33(30,31)15-16-5-4-6-17(25)11-16/h2-13H,14-15H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFKOZVGSCAEFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the sulfonyl group.
Substitution: Electrophilic aromatic substitution can occur on the indole ring, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole core structure allows it to bind with high affinity to multiple receptors, influencing various biological pathways. The sulfonyl and acetamide groups further modulate its activity, enhancing its therapeutic potential .
Comparison with Similar Compounds
Core Structural Variations
The compound shares a 1H-indole scaffold with several analogues but differs in substituents and functional groups:
Key Observations :
- The target compound’s (3-chlorophenyl)methanesulfonyl group is distinct from the benzoyl (10j, 10k, 33) or hydroxyiminomethyl (3b) groups in analogues, which may alter electron distribution and binding affinity.
- The 5-chloro-2-methoxyphenyl acetamide substituent provides steric and electronic differences compared to 3-chloro-4-fluorophenyl (10j) or naphthyl (10k) groups.
Key Observations :
- Higher melting points (e.g., 3b at 257–259°C) suggest enhanced crystallinity and stability compared to lower-melting analogues (e.g., 10k at 175°C) .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Chloro and methoxy substituents on the phenyl ring.
- An indole moiety connected through a methanesulfonyl group.
- An acetamide functional group .
This structural diversity may contribute to its multifaceted biological activities.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values suggesting potent growth inhibition. For example, derivatives of similar structures have shown IC50 values ranging from 0.71 μM to 4.2 μM in different cancer types, indicating strong antitumor activity .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| A375 | 4.2 | Significant apoptosis |
| MCF-7 | 1.88 | Growth inhibition |
| B16-F10 | 2.12 | Cytotoxicity |
Antimicrobial Activity
The compound's antimicrobial properties have also been explored:
- Antibacterial Testing : In vitro studies demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria and fungi .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Less effective |
| Candida albicans | Moderately effective |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation in cancer cells.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Indole Derivatives : A study focused on indole derivatives demonstrated that modifications at specific positions significantly enhanced their anticancer properties, supporting the hypothesis that structural diversity is key to their effectiveness .
- Pyrazole Analogues : Research on pyrazole-based compounds has indicated that certain substitutions can lead to enhanced cytotoxicity against specific cancer cell lines, suggesting a potential pathway for optimizing this compound for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
